![molecular formula C18H24N2O2S2 B4745370 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4745370.png)
4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one, commonly referred to as DABO, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DABO has been found to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of DABO involves the inhibition of the reverse transcriptase enzyme, which is responsible for the replication of RNA viruses. DABO binds to the active site of the enzyme and prevents it from synthesizing DNA from RNA. This leads to the inhibition of viral replication and ultimately the death of the infected cells.
Biochemical and Physiological Effects
DABO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, DABO has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DABO in lab experiments is its potent antiviral activity. This makes it a valuable tool for studying the replication and pathogenesis of RNA viruses. However, one of the limitations of using DABO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions that could be pursued in the study of DABO. One area of interest is the development of new derivatives of DABO with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of DABO in the treatment of other diseases, such as cancer and bacterial infections. Finally, the elucidation of the molecular mechanism of action of DABO could provide valuable insights into the development of new antiviral drugs.
Scientific Research Applications
DABO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, influenza, and herpes simplex virus. DABO acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. In addition, DABO has also been found to possess antibacterial and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(4Z)-4-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-5-10-23-18-19-15(17(21)24-18)11-13-8-9-14(12-16(13)22-4)20(6-2)7-3/h8-9,11-12H,5-7,10H2,1-4H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOCWQRQEDPTGA-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=C(C=C(C=C2)N(CC)CC)OC)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=C(C=C(C=C2)N(CC)CC)OC)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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